

(3-Pyrrolidin-1-ylphenyl)methanol: A Technical Guide for Advanced Drug Discovery

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Compound of Interest

Compound Name: (3-Pyrrolidin-1-ylphenyl)methanol

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Abstract

This technical guide provides an in-depth analysis of **(3-Pyrrolidin-1-ylphenyl)methanol**, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The pyrrolidine moiety is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.^{[1][2]} This document elucidates the core chemical properties, synthesis pathways, and potential therapeutic applications of **(3-Pyrrolidin-1-ylphenyl)methanol**, positioning it as a valuable scaffold for the design of next-generation therapeutics. We will explore its synthesis from logical precursors, detail necessary analytical characterization, and discuss its potential in targeting a range of diseases, grounded in the established biological significance of the pyrrolidinyl-aryl framework.

Introduction: The Strategic Value of the Pyrrolidinyl-Aryl Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in modern drug discovery.^[1] Its prevalence in FDA-approved drugs underscores its utility. The pyrrolidine ring's non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.^[1]

When incorporated into an aryl system, as in **(3-Pyrrolidin-1-ylphenyl)methanol**, the pyrrolidine ring can serve multiple functions:

- **Modulation of Physicochemical Properties:** It can enhance aqueous solubility, a crucial factor for drug formulation and bioavailability, and influence lipophilicity (LogP) to optimize membrane permeability.
- **Vectorial Targeting:** The basic nitrogen atom can act as a proton acceptor, forming a cationic center that can engage in key hydrogen bonding or ionic interactions with target proteins, such as GPCRs, ion channels, and enzymes.
- **Metabolic Stability:** The saturated ring can block sites of metabolism on the aromatic ring, potentially increasing the compound's half-life.

The subject of this guide, **(3-Pyrrolidin-1-ylphenyl)methanol**, combines this valuable heterocycle with a benzyl alcohol moiety. This primary alcohol group provides a versatile handle for further chemical modification, allowing for the generation of diverse compound libraries through esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This versatility makes it a highly attractive building block for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

Precise experimental data for **(3-Pyrrolidin-1-ylphenyl)methanol** is not extensively reported in publicly available literature. However, its fundamental properties can be defined based on its chemical structure and data from chemical suppliers.

Property	Value	Source
IUPAC Name	(3-Pyrrolidin-1-ylphenyl)methanol	-
CAS Number	859850-72-9	[3][4][5]
Molecular Formula	C ₁₁ H ₁₅ NO	[3][4]
Molecular Weight	177.24 g/mol	[4]
Canonical SMILES	C1CCN(C1)C2=CC=CC(=C2)CO	-
Purity (Typical)	≥95%	[3]

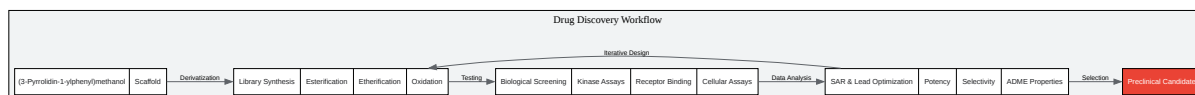
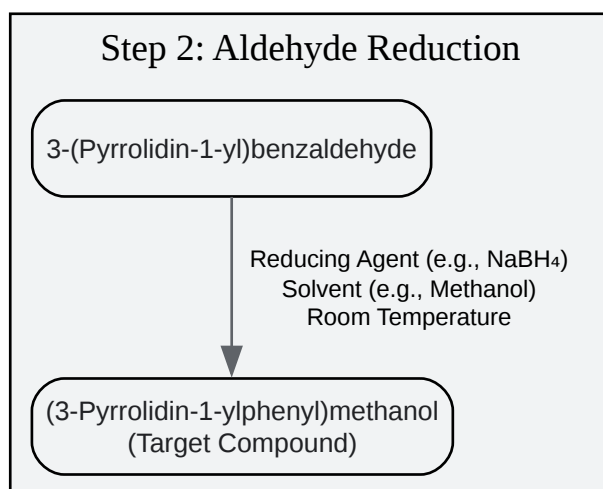
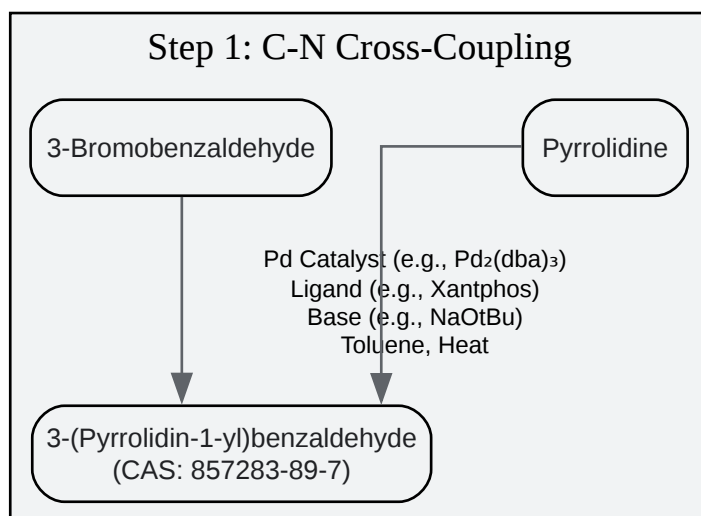
Note: Physical properties such as melting point, boiling point, and solubility are not available in the cited literature and would need to be determined experimentally.

Synthesis and Reaction Chemistry

The synthesis of **(3-Pyrrolidin-1-ylphenyl)methanol** can be logically achieved via a two-step process starting from 3-bromobenzaldehyde. This pathway involves a nucleophilic aromatic substitution followed by a standard reduction of the aldehyde.

Synthetic Pathway Overview

The proposed synthesis leverages a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction to form the C-N bond, followed by the selective reduction of the aldehyde functionality.



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